Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)ethanimidate
Description
Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)ethanimidate is a heterocyclic imidate derivative characterized by a pyrazole core substituted with a methyl group at the 5-position and an ethoxyethylideneamino moiety. The (1E) designation indicates the trans-configuration of the ethanimidate group, which influences its reactivity and intermolecular interactions. This compound is synthesized via condensation reactions, often involving triethyl orthoacetate under reflux conditions, as seen in analogous imidate syntheses . Its structural uniqueness lies in the combination of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) and the ethanimidate functional group, which confers both hydrogen-bonding capacity and stereoelectronic variability.
Properties
CAS No. |
93846-27-6 |
|---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
ethyl N-(5-methyl-1H-pyrazol-3-yl)ethanimidate |
InChI |
InChI=1S/C8H13N3O/c1-4-12-7(3)9-8-5-6(2)10-11-8/h5H,4H2,1-3H3,(H,10,11) |
InChI Key |
RPPAICDAWYCRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC1=NNC(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)ethanimidate typically involves the reaction of ethylamine with 5-methyl-1H-pyrazole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)ethanimidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)ethanimidate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl (1E)-N-(5-methyl-1H-pyrazol-3-yl)ethanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural similarities with other imidate derivatives, particularly those containing isoxazole or oxazole heterocycles. Key analogs include:
Key Observations :
- Heterocycle Influence: The pyrazole core in the target compound provides distinct hydrogen-bonding capabilities compared to the isoxazole-oxazole systems in Compounds 3 and 3.
- Substituent Effects: The 5-methyl group in the target compound reduces steric hindrance compared to the bulkier 4-cyano and isoxazolyl substituents in Compounds 3 and 4, which may affect reaction kinetics or molecular packing .
- Isomerism Complexity : The target compound exhibits one Z-E isomerism center, whereas Compound 4 has two, complicating its synthesis and purification .
Hydrogen-Bonding and Intermolecular Interactions
Hydrogen-bonding patterns, analyzed via graph-set theory, reveal differences in supramolecular assembly:
- The pyrazole NH in the target compound participates in N–H···N or N–H···O bonds, forming dimers or chains, as observed in related imidates .
- In contrast, Compounds 3 and 4 lack pyrazole NH groups but feature cyano and ethoxyethylideneamino substituents, leading to C≡N···H or C=O···H interactions. These differences influence crystal packing and thermal stability .
Crystallographic and Computational Insights
- Structural Analysis : Tools like SHELX have been critical in resolving the stereochemistry and hydrogen-bonding networks of such imidates, though the target compound’s structure remains less documented than its isoxazole analogs .
- Thermodynamic Stability : The E-configuration in the target compound is energetically favored, as demonstrated by density functional theory (DFT) studies on related ethanimidates.
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